Cas no 10024-70-1 (3-Methoxybutanoic acid)

3-Methoxybutanoic acid 化学的及び物理的性質
名前と識別子
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- 3-Methoxybutanoic acid
- 3-methoxybutyric acid
- Butanoic acid,3-methoxy-
- 3-methoxy-butanoic acid
- 3-Methoxybuttersaeure
- 3-Methoxy-buttersaeure
- 3-methoxy-butyric acid
- BRN 1721210
- BUTYRIC ACID, 3-METHOXY-
- EINECS 233-028-9
- Kyselina 3-methoxymaselna [Czech]
- Butyricacid, 3-methoxy- (6CI,8CI)
- NSC2145
- NSC 2145
- Butanoic acid, 3-methoxy-
- SCHEMBL143521
- NS00046499
- 10024-70-1
- Kyselina 3-methoxymaselna
- BS-12892
- 3-Methoxy butanoic acid
- WLN: QV1Y1&O1
- 4-03-00-00761 (Beilstein Handbook Reference)
- 3-Methoxybutanoicacid
- CS-0216817
- EN300-61796
- F86960
- Z431536426
- DTXSID501030017
- (RS)-3-methoxybutanoic acid
- MFCD00029817
- AKOS008135365
- AI3-24203
- NSC-2145
- DB-331395
-
- MDL: MFCD00029817
- インチ: 1S/C5H10O3/c1-4(8-2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
- InChIKey: MXJDPWXQIVDAPH-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C)CC(=O)O
計算された属性
- せいみつぶんしりょう: 118.063
- どういたいしつりょう: 118.063
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 79.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5A^2
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.050
- ゆうかいてん: 12°C
- ふってん: 194 ºC
- フラッシュポイント: 79 ºC
- 屈折率: 1.4238
- PSA: 46.53
3-Methoxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-61796-0.5g |
3-methoxybutanoic acid |
10024-70-1 | 95% | 0.5g |
$310.0 | 2023-05-03 | |
Enamine | EN300-61796-0.25g |
3-methoxybutanoic acid |
10024-70-1 | 95% | 0.25g |
$162.0 | 2023-05-03 | |
TRC | M266033-1g |
3-Methoxybutanoic Acid |
10024-70-1 | 1g |
$ 1200.00 | 2023-09-07 | ||
TRC | M266033-250mg |
3-Methoxybutanoic Acid |
10024-70-1 | 250mg |
220.00 | 2021-08-03 | ||
TRC | M266033-500mg |
3-Methoxybutanoic Acid |
10024-70-1 | 500mg |
$546.00 | 2023-05-18 | ||
Enamine | EN300-61796-0.1g |
3-methoxybutanoic acid |
10024-70-1 | 95% | 0.1g |
$113.0 | 2023-05-03 | |
1PlusChem | 1P0001T2-250mg |
Butanoic acid, 3-methoxy- |
10024-70-1 | 95% | 250mg |
$183.00 | 2025-02-18 | |
abcr | AB522366-1g |
3-Methoxybutanoic acid; . |
10024-70-1 | 1g |
€661.00 | 2024-04-21 | ||
A2B Chem LLC | AA01542-5g |
Butanoic acid, 3-methoxy- |
10024-70-1 | 95% | 5g |
$1316.00 | 2024-04-20 | |
Aaron | AR00021E-100mg |
Butanoic acid, 3-methoxy- |
10024-70-1 | 98% | 100mg |
$142.00 | 2025-02-24 |
3-Methoxybutanoic acid 関連文献
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1. Syntheses of isotopically labelled L-α-amino acids with an asymmetric centre at C-3John R. Harding,Rachael A. Hughes,Nicholas M. Kelly,Andrew Sutherland,Christine L. Willis J. Chem. Soc. Perkin Trans. 1 2000 3406
3-Methoxybutanoic acidに関する追加情報
Comprehensive Guide to 3-Methoxybutanoic Acid (CAS No. 10024-70-1): Properties, Applications, and Industry Insights
3-Methoxybutanoic acid (CAS No. 10024-70-1) is a versatile organic compound with a wide range of applications in pharmaceuticals, fragrances, and specialty chemicals. This methoxy-substituted carboxylic acid is gaining attention due to its unique chemical properties and potential in sustainable synthesis. As industries shift toward greener alternatives, 3-methoxybutyric acid (a common synonym) is being explored for its role in bio-based materials and flavor enhancers.
The molecular structure of 3-methoxybutanoic acid features a four-carbon backbone with a methoxy group (-OCH3) at the third position and a carboxylic acid (-COOH) terminus. This configuration gives it both hydrophilic and lipophilic characteristics, making it valuable in formulations requiring balanced solubility. Recent studies highlight its use as a chiral building block in asymmetric synthesis, particularly for pharmaceutical intermediates where optical purity is critical.
In the fragrance industry, 3-methoxybutanoic acid is prized for its fruity, slightly cheesy aroma profile. Perfumers utilize it as a flavor and fragrance ingredient to create complex olfactory notes in personal care products. Its ester derivatives, such as 3-methoxybutyl acetate, are increasingly popular in "clean beauty" formulations—a trending topic among eco-conscious consumers searching for natural-alternative chemicals.
From a manufacturing perspective, CAS 10024-70-1 is typically produced via catalytic oxidation or enzymatic processes. Researchers are investigating biocatalytic routes using engineered microbes—a hot topic aligned with Google searches for "green chemistry 2024" and "enzymatic synthesis optimization." These methods reduce energy consumption compared to traditional chemical synthesis, addressing the industry's push toward carbon-neutral production.
Analytical characterization of 3-methoxybutanoic acid involves techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and NMR spectroscopy, which verify its purity and structural integrity. Quality control is paramount, especially for pharma-grade applications where impurities must be below 0.1%. This aligns with frequent searches from quality assurance professionals seeking "HPLC methods for carboxylic acids" and "spectral data interpretation guides."
Storage and handling recommendations for 3-methoxybutanoic acid emphasize protection from moisture and oxidation. While not classified as hazardous under standard conditions, best practices suggest amber glass containers with inert gas blankets—a detail often queried in forums discussing "chemical storage best practices 2024." Its shelf life can exceed two years when stored below 25°C, making it a practical choice for industrial inventories.
Market trends indicate growing demand for 3-methoxybutanoic acid in Asia-Pacific regions, particularly for electronic chemicals and agrochemical formulations. Patent analysis reveals novel applications in biodegradable polymers—a sector attracting investment due to global plastic reduction initiatives. These developments respond to frequent searches like "emerging specialty chemicals" and "sustainable material additives."
In academic circles, CAS 10024-70-1 serves as a model compound for teaching retrosynthetic analysis and functional group transformations. Its moderate reactivity allows demonstration of key organic reactions—from esterification to reductive amination—making it valuable for educational kits. This correlates with educator searches for "organic chemistry demonstration compounds" and "safe lab reagents for students."
Future research directions may explore 3-methoxybutanoic acid's potential in ionic liquid formulations or as a ligand in catalysis. With computational chemistry advancing, molecular modeling studies could optimize its use in energy storage systems—an area generating buzz in scientific communities and industry conferences worldwide.
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